2-Chloro-3-(2-isopropylphenyl)-1-propene
Overview
Description
2-Chloro-3-(2-isopropylphenyl)-1-propene is an organic compound with a unique structure that includes a chloro group, an isopropylphenyl group, and a propene backbone
Mechanism of Action
Target of Action
It’s known that organoboron compounds, such as pinacol boronic esters, are highly valuable building blocks in organic synthesis . They are often used in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
In the context of organoboron compounds, they can be converted into a broad range of functional groups . These transformations include oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations .
Biochemical Pathways
Organoboron compounds are known to participate in various borylation approaches . These include the prominent asymmetric hydroboration reaction reported by H. C. Brown in 1961 .
Pharmacokinetics
It’s important to note that boronic acids and their esters, which are often used in the design of new drugs and drug delivery devices, are only marginally stable in water . This could impact the bioavailability of the compound.
Result of Action
Organoboron compounds are known to be highly valuable building blocks in organic synthesis .
Action Environment
The action, efficacy, and stability of 2-Chloro-3-(2-isopropylphenyl)-1-propene can be influenced by environmental factors. For instance, boronic acids and their esters are only marginally stable in water . Also, the pH strongly influences the rate of the reaction, which is considerably accelerated at physiological pH . Therefore, care must be taken when considering these boronic pinacol esters for pharmacological purposes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-(2-isopropylphenyl)-1-propene can be achieved through several methods. One common approach involves the reaction of 2-isopropylphenylmagnesium bromide with allyl chloride under anhydrous conditions. The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, to prevent moisture from interfering with the Grignard reagent.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3-(2-isopropylphenyl)-1-propene undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The propene moiety can be oxidized to form epoxides or diols using oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4).
Reduction Reactions: The compound can be reduced to form the corresponding alkane using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: m-CPBA in dichloromethane (DCM) or OsO4 in the presence of a co-oxidant like N-methylmorpholine N-oxide (NMO).
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst under atmospheric pressure.
Major Products Formed
Substitution: Formation of azido or thiocyanato derivatives.
Oxidation: Formation of epoxides or diols.
Reduction: Formation of the corresponding alkane.
Scientific Research Applications
2-Chloro-3-(2-isopropylphenyl)-1-propene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-3-phenyl-1-propene: Lacks the isopropyl group, which may affect its reactivity and biological activity.
3-(2-Isopropylphenyl)-1-propene: Lacks the chloro group, which may influence its chemical properties and applications.
Uniqueness
2-Chloro-3-(2-isopropylphenyl)-1-propene is unique due to the presence of both the chloro and isopropylphenyl groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
1-(2-chloroprop-2-enyl)-2-propan-2-ylbenzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15Cl/c1-9(2)12-7-5-4-6-11(12)8-10(3)13/h4-7,9H,3,8H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQCGYTHFIXMTNR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1CC(=C)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15Cl | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501222408 | |
Record name | 1-(2-Chloro-2-propen-1-yl)-2-(1-methylethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501222408 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.70 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
951890-53-2 | |
Record name | 1-(2-Chloro-2-propen-1-yl)-2-(1-methylethyl)benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=951890-53-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(2-Chloro-2-propen-1-yl)-2-(1-methylethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501222408 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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